Home > Products > Screening Compounds P76092 > (5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone - 897466-53-4

(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2948469
CAS Number: 897466-53-4
Molecular Formula: C17H16BrN3OS2
Molecular Weight: 422.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide []

Compound Description: This compound is a crucial precursor in the synthesis of a series of arylidene compounds derived from 2-iminothiazolidine-4-one. []

2-Imino-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one []

Compound Description: This compound is a cyclic derivative of 2-chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide and a key intermediate in the synthesis of the arylidene series. []

5-Benzylidene-2-imino-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one []

Compound Description: This compound represents the general structure of a series of arylidene compounds synthesized from 2-imino-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)thiazolidin-4-one by reacting it with various aromatic aldehydes. []

(5-(6-methylbenzothiazol-2-yl)diazenyl)-2-hydroxybenzaldehyde []

Compound Description: This compound is one of the seven additives investigated for their flame retardant properties in thermosetting polymers. []

(5-(6-methylbenzothiazol-2-yl)diazenyl)-2-hydroxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one []

Compound Description: This compound, designated as Additive II, is another additive studied for its flame-retardant effectiveness in thermosetting polymers. []

5,6-(Methylbenzothiazol-2-yl)diazenyl)-2-hydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one []

Compound Description: This compound, identified as Additive III, is part of the additive series examined for their flame-retardant capabilities in thermosetting polymers. []

5-(6-methylbenzothiazol-2-yl)diazenyl)-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one []

Compound Description: Designated as Additive IV, this compound is another member of the additive series assessed for their flame-retardant properties in thermosetting polymers. []

4-(6-methylbenzothiazol-2-yl)diazenyl)-2-2-hydroxy-5-methylphenyl)imino)methyl)phenol []

Compound Description: This compound, referred to as Additive V, belongs to the series of additives evaluated for their flame-retardant effects in thermosetting polymers. []

4-(6-methylbenzothiazol-2-yl)diazenyl)-2-2-hydroxy-5-ethylphenyl)imino)methyl)phenol []

Compound Description: Identified as Additive VI, this compound is another member of the additive series investigated for their influence on the flammability of thermosetting polymers. []

(1E)-N-(5-((6-methylbenzo[d]thiazol-2-yl)diazenyl)-2-hydroxybenzylidene)-N'-(4-chlorophenyl)formimidamide []

Compound Description: This compound, designated as Additive VII, is the final member of the additive series examined for its impact on the flammability of thermosetting polymers. []

(R)-1-(2-methylbenzo[d]thiazol-5-yloxy)-3-(4-((5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)piperazin-1-yl)propan-2-ol []

Compound Description: This compound, known as CVT-4325, is a novel fatty acid oxidation inhibitor. []

3-Fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile []

Compound Description: This compound exhibits negative allosteric modulator (NAM) activity against mGlu5 receptors, making it a potential therapeutic agent for various conditions, including pain, anxiety, and addiction. []

N-(6-fluorobenzo[d]thiazol-2yl)-2-(4-(2-(4-methyl-2-oxo-2H-chromen-7-yloxy)ethyl)piperazin-1-yl)acetamide []

Compound Description: This compound demonstrates significant antipsychotic activity in various behavioral models and exhibits affinity for both dopamine and 5-HT receptors. []

1-[3-(3-Cyclopentyloxy-4-methoxy-phenyl)-5,6-dihydro-4H-pyridazin-1-yl]-1-[4-methyl-2-(1-oxy-pyridin-2-yl)-thiazol-5-yl]-methanone []

Compound Description: This compound is a thiazole derivative investigated as a potential phosphodiesterase type 4 (PDE4) inhibitor. []

Sitagliptin []

Compound Description: Sitagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. []

Vildagliptin []

Compound Description: Vildagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes. []

Saxagliptin []

Compound Description: Saxagliptin is a DPP-4 inhibitor, like sitagliptin and vildagliptin, used in the treatment of type 2 diabetes. []

Alogliptin []

Compound Description: Alogliptin, a DPP-4 inhibitor like the previous compounds, is used in managing type 2 diabetes. []

(2S)-1-{[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethylamino]-acetyl}-pyrrolidine-2-carbonitrile []

Compound Description: This compound is a DPP-4 inhibitor, similar to the previously mentioned compounds, currently being evaluated for its potential use in NAFLD treatment. []

(2S)-1-{[1,1-dimethyl-3-(4-pyridin-3-yl-imidazol-1-yl)propylamino]-acetyl}-pyrrolidine-2-carbonitrile []

Compound Description: This compound, a DPP-4 inhibitor like the preceding compounds, is under investigation for its potential therapeutic benefits in NAFLD. []

(S)-1-((2S,3S,11bS)-2-amino-9,10-dimethoxy-1,3,4,6,7,11-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-4-fluoromethylpyrrolidin-2-one []

Compound Description: This compound is a DPP-4 inhibitor, similar to the previous compounds, currently being investigated for its potential in treating NAFLD. []

(3,3-difluoropyrrolidin-1-yl)-((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone []

Compound Description: This compound, a DPP-4 inhibitor like the preceding compounds, is under investigation for its potential therapeutic benefits in NAFLD. []

(1-((3S,4S)-4-amino-1-(4-(3,3-difluoropyrrolidin-1-yl)-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one []

Compound Description: This compound is another DPP-4 inhibitor, similar to the previous compounds, currently being evaluated for its potential use in NAFLD treatment. []

(2S,4S)-1-{2-[(3S,1R)-3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentylamino]acetyl}-4-fluoropyrrolidine-2-carbonitrile []

Compound Description: This compound, a DPP-4 inhibitor like the preceding compounds, is under investigation for its potential therapeutic benefits in NAFLD. []

(R)-2-[6-(3-amino-piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl]-4-fluoro-benzonitrile []

Compound Description: This compound is another DPP-4 inhibitor, similar to the previous compounds, currently being evaluated for its potential use in NAFLD treatment. []

bis-dimethylamide acid 5-{(S)-2-[2-((S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-propyl}-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-2,8-dicarboxylic []

Compound Description: This compound, a DPP-4 inhibitor like the preceding compounds, is under investigation for its potential therapeutic benefits in NAFLD. []

3-fluoro-5-(2-(2-thiazol-4-yl)ethynyl)benzonitrile ([F]SP203) []

Compound Description: This compound, [F]SP203, is a radioligand developed for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5) using positron emission tomography (PET). []

(4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives []

Compound Description: This refers to a series of compounds that share a common core structure consisting of a thiazole ring linked to a 6-methylbenzo[d]thiazol-2-yl group via a methanone bridge. The series explores variations in the aryl/alkylamino substituent at the 2-position of the thiazole ring. []

Properties

CAS Number

897466-53-4

Product Name

(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

IUPAC Name

(5-bromothiophen-2-yl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Molecular Formula

C17H16BrN3OS2

Molecular Weight

422.36

InChI

InChI=1S/C17H16BrN3OS2/c1-11-2-3-12-14(10-11)24-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)23-13/h2-5,10H,6-9H2,1H3

InChI Key

BSWPBUMPZNQJFR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.